Head-to-Head Lipophilicity Comparison: 2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline vs. Non-Fluorinated N-(2,2,2-Trifluoroethyl)aniline
The target compound demonstrates a computed XLogP3 value of 3.2, compared to 2.9 for the non-fluorinated ring analog N-(2,2,2-trifluoroethyl)aniline (CID 9596) [1]. This Δ = +0.3 log unit increase represents an approximately 2-fold greater partitioning into octanol and is attributable to the two additional aryl fluorine atoms [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-(2,2,2-trifluoroethyl)aniline: XLogP3 = 2.9 |
| Quantified Difference | Δ = +0.3 log units (approximately 2-fold increased partitioning) |
| Conditions | PubChem computed XLogP3 3.0 algorithm; consistent input parameter set |
Why This Matters
For drug-design programs, this lipophilicity increment may improve membrane permeability while staying within favorable drug-like space—critical when selecting a building block for lead optimization where passive diffusion is rate-limiting.
- [1] PubChem. (2025). Computed XLogP3 values: 2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline (CID 28574472) = 3.2; N-(2,2,2-Trifluoroethyl)aniline (CID 9596) = 2.9. National Center for Biotechnology Information. View Source
- [2] Walters, W. P. (2012). Going further than Lipinski's rule in drug design. Expert Opinion on Drug Discovery, 7(2), 99–107. A ΔlogP of 0.3 corresponds to an approximate 2-fold change in octanol-water partitioning coefficient. View Source
